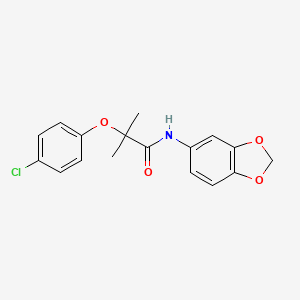
N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide, also known as GW501516 or Endurobol, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been extensively studied for its ability to enhance physical performance, improve endurance, and treat metabolic disorders.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. By activating PPARδ, N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide increases the utilization of fatty acids as an energy source, which leads to improved physical performance and endurance. In addition, N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide also has anti-inflammatory effects and can improve insulin sensitivity, which makes it a promising candidate for the treatment of metabolic disorders.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake. In addition, N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to reduce inflammation and oxidative stress, which can lead to improved insulin sensitivity and metabolic function. Physiologically, N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to improve endurance and physical performance by increasing the utilization of fatty acids as an energy source.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has several advantages for laboratory experiments. This compound has a well-established synthesis method, and its effects on energy metabolism and metabolic function have been extensively studied in animal models. In addition, N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has a high affinity for PPARδ, which makes it a potent and selective activator of this receptor. However, there are also some limitations to using N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide in laboratory experiments. This compound has been shown to have some off-target effects, and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for the study of N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide. One area of research is the development of safer and more effective SARMs for the treatment of metabolic disorders. Another area of research is the investigation of the long-term safety and efficacy of N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide in humans. In addition, there is a need for further studies on the mechanism of action of N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide and its effects on energy metabolism, lipid metabolism, and inflammation. Finally, the potential applications of N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide in the field of sports medicine and physical performance enhancement should be further explored.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide involves several steps, including the reaction of 2-methylpropan-2-ol with 4-chlorophenol to form 2-(4-chlorophenoxy)-2-methylpropan-1-ol. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide. The synthesis of this compound has been well-established in the literature, and various modifications have been made to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been extensively studied for its potential applications in various fields of research. In the field of sports medicine, this compound has been shown to enhance physical performance and improve endurance by increasing the utilization of fatty acids as an energy source. In addition, N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been studied for its potential applications in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. This compound has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-17(2,23-13-6-3-11(18)4-7-13)16(20)19-12-5-8-14-15(9-12)22-10-21-14/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQUHOSPYCFMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenoxy)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


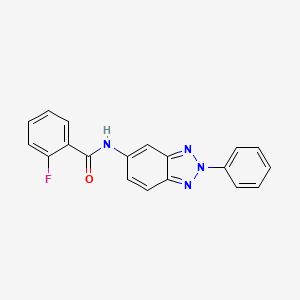
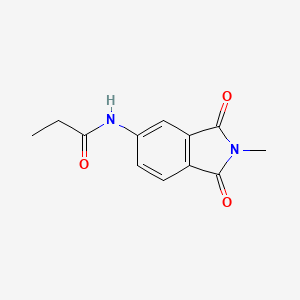
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
![ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)
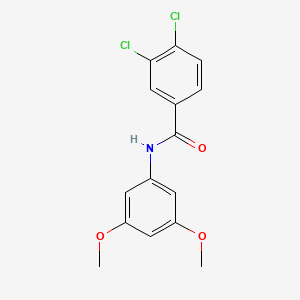
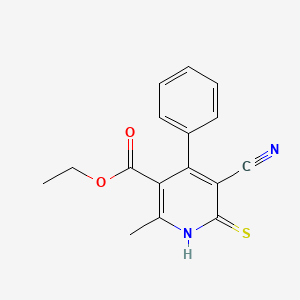
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)

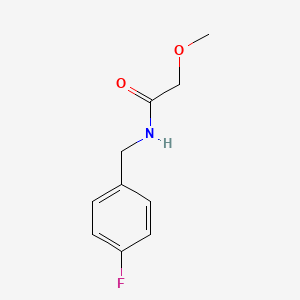

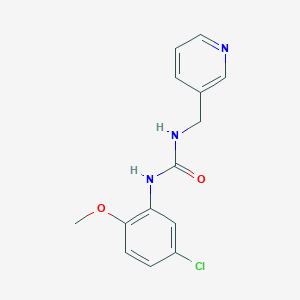
![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)